molecular formula C27H35F3N4O3S B611687 Vimirogant CAS No. 1802706-04-2

Vimirogant

货号: B611687
CAS 编号: 1802706-04-2
分子量: 552.7 g/mol
InChI 键: XUYMIRYNRKXKOR-JUWHTYBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

维米罗甘有几种科学研究应用,包括:

    化学: 用作工具化合物来研究 RORγt 在各种化学过程中的作用。

    生物学: 研究其对 Th17 细胞分化和 IL-17 产生的影响。

    医学: 探索作为牛皮癣和自身免疫性疾病等炎症性疾病的潜在治疗剂。

    工业: 用于开发针对 RORγt 的新药物,用于各种治疗应用 .

作用机制

维米罗甘通过抑制 RORγt 的活性发挥作用。这种抑制阻止了 Th17 细胞的分化和 IL-17 的产生,而 IL-17 是各种疾病中炎症的关键驱动因素。 涉及的分子靶点和途径包括 RORγt 受体和下游信号通路,这些通路调节免疫反应 .

未来方向

Vimirogant is currently under investigation for the treatment of various conditions, including psoriasis . It is considered a highly promising biological and small oral molecule for the systemic treatment of psoriasis .

生化分析

Biochemical Properties

Vimirogant plays a significant role in biochemical reactions, particularly in the inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes . It does not affect Th1, Th2, or Treg cell differentiation . This compound interacts with the RORγt enzyme, exhibiting a Ki value of 3.5 nM and an IC50 value of 17 nM .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the secretion of IL-17A from activated human peripheral blood mononuclear cells (hPBMCs) and human whole blood . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a RORγt inhibitor . It binds to the RORγt enzyme, inhibiting its activity and thereby suppressing Th17 differentiation and IL-17A secretion . This can lead to changes in gene expression within the cells .

Temporal Effects in Laboratory Settings

Given its role as a RORγt inhibitor, it is likely that its effects on cellular function, such as the inhibition of IL-17A secretion, would be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In the MOG35-55/CFA immunized mouse EAE model, this compound significantly suppresses clinical symptoms, demyelination, and mRNA expression of multiple inflammatory markers in the spinal cord .

Metabolic Pathways

This compound is involved in the ROR pathway . It interacts with the RORγt enzyme, a part of this pathway, to exert its effects

Transport and Distribution

Given its role as a RORγt inhibitor, it is likely that it interacts with transporters or binding proteins associated with this pathway .

Subcellular Localization

Given its role as a RORγt inhibitor, it is likely that it is localized to areas of the cell where the RORγt enzyme is present .

准备方法

合成路线和反应条件

维米罗甘是通过一系列化学反应合成的,这些反应涉及其核心结构的形成以及随后的功能化。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学转化。 有关合成路线和反应条件的具体细节是专有的,并未公开披露 .

工业生产方法

维米罗甘的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以满足监管标准。 具体的工业生产方法是专有的,并未公开 .

化学反应分析

反应类型

维米罗甘经历了几种类型的化学反应,包括:

    氧化: 涉及添加氧气或去除氢。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件

在维米罗甘的合成和反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 具体的条件,例如温度和溶剂,取决于所需的反应和合成阶段 .

主要产品

维米罗甘反应形成的主要产物通常是导致最终活性化合物的中间体。 这些中间体经过仔细监控和纯化,以确保最终产品的疗效和安全性 .

相似化合物的比较

类似化合物

    SR1001: RORα 和 RORγ 的反向激动剂。

    TMP920: 一种高效且选择性的 RORγt 拮抗剂。

    AZD-0284: 核受体 RORγ 的反向激动剂。

    GSK2981278: RORγ 的高效且选择性的反向激动剂。

    SR0987: RORγt 激动剂

维米罗甘的独特性

维米罗甘的独特之处在于它对 RORγt 的高选择性,优于其他同种型,例如 RORα 和 RORβ。这种选择性允许靶向抑制 Th17 细胞分化和 IL-17 产生,而不影响其他免疫途径。 此外,维米罗甘已证明具有有效的细胞活性,并且已在临床试验中研究其治疗潜力 .

属性

IUPAC Name

(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYMIRYNRKXKOR-JUWHTYBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802706-04-2
Record name Vimirogant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIMIROGANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vimirogant
Reactant of Route 2
Reactant of Route 2
Vimirogant
Reactant of Route 3
Reactant of Route 3
Vimirogant
Reactant of Route 4
Reactant of Route 4
Vimirogant
Reactant of Route 5
Reactant of Route 5
Vimirogant
Reactant of Route 6
Reactant of Route 6
Vimirogant
Customer
Q & A

Q1: How does Vimirogant exert its therapeutic effect in the context of psoriasis?

A1: this compound functions as an inverse agonist of the orphan T-gamma receptor []. While the precise role of this receptor in psoriasis pathogenesis requires further elucidation, its modulation by this compound is hypothesized to disrupt the inflammatory cascade characteristic of the disease. By acting on this specific target, this compound offers a novel approach to managing psoriasis, potentially with a distinct safety and efficacy profile compared to existing therapies.

Q2: What is the current status of this compound in terms of clinical development for psoriasis treatment?

A2: The provided research paper mentions this compound as being under investigation for psoriasis []. This suggests that the molecule is currently undergoing clinical trials to evaluate its safety, efficacy, and optimal dosing strategies in humans. Further research and published results from these trials are needed to fully understand the clinical potential of this compound as a treatment for psoriasis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。